1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one
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Overview
Description
1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a hydroxyethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 5-nitro-2-pyridone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)piperazine: A compound with a similar hydroxyethyl group but a different core structure.
5-Nitro-2-pyridone: Shares the nitro and pyridone moieties but lacks the hydroxyethyl group.
Uniqueness: 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its hydroxyethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-8-5-6(9(12)13)1-2-7(8)11/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOPFUPJAWPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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